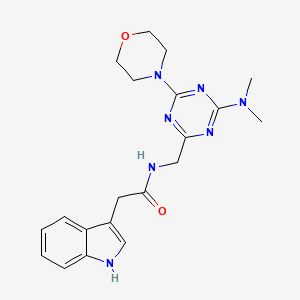

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

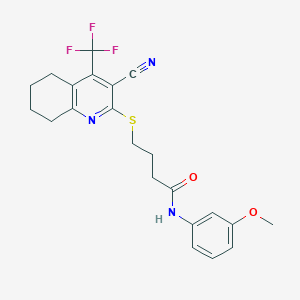

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TFMPP and belongs to the piperazine family of compounds. TFMPP has been widely studied for its potential therapeutic applications and its mechanism of action in the human body.

Aplicaciones Científicas De Investigación

Antitubercular Activity

Specific Scientific Field

Medicinal chemistry and drug discovery

Summary

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate has been investigated for its antitubercular activity. Researchers aimed to identify potent anti-tubercular agents to enhance tuberculosis therapy. Pyrazinamide, a first-line drug in TB treatment, served as a reference compound. The synthesized derivatives were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra .

Methods and Experimental Procedures

- In Vitro Evaluation : The compounds were screened in vitro at a concentration of 10 μg/disc. Antibacterial activity was assessed against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Results and Outcomes

The synthesized derivatives exhibited promising antitubercular activity. Further studies are warranted to optimize their efficacy and safety profiles. Quantitative data on minimum inhibitory concentrations (MICs) and statistical analyses were reported .

Chemoselective Tert-Butoxycarbonylation

Specific Scientific Field

Organic synthesis and chemical reactions

Summary

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate has been employed as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This reaction provides a green and efficient method for introducing tert-butoxycarbonyl (Boc) protecting groups in organic synthesis .

Methods and Experimental Procedures

Results and Outcomes

The reaction successfully introduced Boc protecting groups onto various amines. The method offers advantages in terms of selectivity, efficiency, and environmental impact .

Propiedades

IUPAC Name |

tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-7-17-11(9-19)10-5-6-12(16)18-13(10)21-4/h5-6,11,17H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYLVTQVBIHLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(N=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)

![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)

![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)

![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2650284.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)